molecular formula C8H5BrF2O2 B2985876 5-Bromo-2,3-difluorophenylacetic acid CAS No. 1780302-08-0

5-Bromo-2,3-difluorophenylacetic acid

Cat. No.: B2985876
CAS No.: 1780302-08-0
M. Wt: 251.027
InChI Key: GDSKLYBTQIMWPS-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorophenylacetic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

    Fluorination: The fluorine atoms are introduced using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluorophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2,3-difluorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluorophenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorophenylacetic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromo-2-fluorophenylacetic acid: Contains only one fluorine atom, which can influence its chemical properties and applications.

    5-Bromo-2,3-dichlorophenylacetic acid:

Uniqueness

5-Bromo-2,3-difluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(5-bromo-2,3-difluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSKLYBTQIMWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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